Bismuth titanate(bi4ti3o12,3um flakes)

Description

Historical Development of Aurivillius Phase Materials

The Aurivillius phases, named after Swedish chemist Bengt Aurivillius, were first structurally characterized in 1949 as a family of bismuth-based layered perovskites. These materials are defined by the general formula (Bi₂O₂)(Aₙ₋₁BₙO₃ₙ₊₁), where A represents large 12-coordinate cations (e.g., Na⁺, Ca²⁺) and B denotes smaller 6-coordinate transition metals (e.g., Ti⁴⁺, W⁶⁺). The discovery of ferroelectricity in the simplest Aurivillius compound, Bi₂WO₆ (n=1), ignited interest in their potential for non-volatile memory and piezoelectric devices. Bismuth titanate (Bi₄Ti₃O₁₂, n=3) became a focal point in the 1970s when Takahashi et al. identified its oxide-ion conductivity, broadening applications to solid oxide fuel cells and oxygen sensors.

The layered architecture of Bi₄Ti₃O₁₂ arises from the intergrowth of fluorite-like [Bi₂O₂]²⁺ sheets and triple-layered perovskite blocks (Ti₃O₁₀)⁴⁻, creating anisotropic properties critical for polarization switching. This structural motif enables superior thermal stability compared to conventional perovskites like Pb(Zr,Ti)O₃ (PZT), with Bi₄Ti₃O₁₂ maintaining ferroelectricity up to 675°C.

Academic Significance in Lead-Free Piezoelectric Research

The global push toward lead-free piezoelectrics has positioned Bi₄Ti₃O₁₂ as a prime candidate for replacing PZT in high-temperature applications. Key properties driving academic interest include:

| Property | Bi₄Ti₃O₁₂ Value | PZT-5H (Reference) |

|---|---|---|

| Curie Temperature (°C) | 675 | 193 |

| Dielectric Constant (εᵣ) | 127–154 | 3400 |

| Mechanical Quality Factor | 5900 | 65 |

| Piezoelectric Coefficient (pC/N) | d₃₃ = 15 | d₃₃ = 593 |

While Bi₄Ti₃O₁₂ exhibits lower piezoelectric coefficients than PZT, its low dielectric loss (tanδ ≈ 0.003) and high mechanical quality factor (Qₘ ≈ 5900) make it ideal for resonant sensors operating in harsh environments. Recent studies have optimized performance through chemical substitution; for example, W/Nb co-doping enhances d₃₃ to 26 pC/N while retaining thermal stability up to 500°C.

Academic research has also explored Bi₄Ti₃O₁₂'s role in hybrid heterostructures. Hydrothermal synthesis of SrTiO₃/Bi₄Ti₃O₁₂ nanoflakes demonstrated a 15-fold increase in photocatalytic hydrogen production (1265 μmol·g⁻¹·h⁻¹) compared to pure SrTiO₃, attributed to Z-scheme charge transfer mechanisms. These advancements underscore the material's versatility beyond piezoelectricity.

Research Landscape Evolution for Layered Perovskites

The research paradigm for layered perovskites has shifted from bulk ceramic processing to nanoscale engineering. Early studies focused on solid-state synthesis of Bi₄Ti₃O₁₂ powders, which often resulted in coarse grains (>10 μm) and inferior piezoelectricity due to domain wall pinning. The advent of topochemical conversion (TC) methods enabled the growth of ultrathin flakes (<3 μm) with controlled crystallographic orientations. For instance, hydrothermal treatment of Bi₄Ti₃O₁₂ in SrCl₂/NaOH solutions at 200°C produces mesocrystalline SrTiO₃ platelets while preserving the anisotropic morphology.

Advanced characterization techniques have resolved long-standing challenges in quantifying Bi₄Ti₃O₁₂'s material constants. Resonant ultrasound spectroscopy (RUS) revealed its full elastic matrix:

| Elastic Constant (GPa) | Value |

|---|---|

| cᴇ₁₁ | 152 |

| cᴇ₁₂ | 68 |

| cᴇ₁₃ | 58 |

| cᴇ₃₃ | 135 |

| cᴇ₄₄ | 26 |

These data, coupled with piezoelectric stress constants (e₁₅ = 3.2 C/m², e₃₁ = -0.9 C/m², e₃₃ = 15.4 C/m²), provide the foundational parameters for finite element modeling of Bi₄Ti₃O₁₂-based devices.

Current research frontiers include:

- Defect Engineering : Tailoring oxygen vacancies via doping to enhance ionic conductivity.

- Interface Design : Constructing Bi₄Ti₃O₁₂/2D material heterojunctions for multiferroic applications.

- In Situ Characterization : Using synchrotron XRD to monitor phase transitions under mechanical stress.

Properties

Molecular Formula |

Bi4H4O12Ti3 |

|---|---|

Molecular Weight |

1175.55 g/mol |

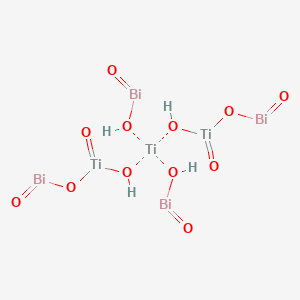

IUPAC Name |

hydroxy(oxo)bismuthane;hydroxy-oxo-oxobismuthanyloxytitanium;titanium |

InChI |

InChI=1S/4Bi.4H2O.8O.3Ti/h;;;;4*1H2;;;;;;;;;;;/q;;2*+1;;;;;;;;;;;;;;2*+1/p-4 |

InChI Key |

PFZPIUVQEDNQIZ-UHFFFAOYSA-J |

Canonical SMILES |

O[Ti](=O)O[Bi]=O.O[Ti](=O)O[Bi]=O.O[Bi]=O.O[Bi]=O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction (SSR)

- Process: Stoichiometric amounts of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders are mixed and subjected to high-temperature calcination (typically above 800 °C).

- Advantages: Simple, cost-effective, and uses readily available raw materials.

- Limitations: High temperature leads to bismuth volatilization causing poor stoichiometric control, formation of secondary phases, and large, agglomerated particles with limited microstructural control.

- Typical outcome: Coarse powders with possible secondary phases and non-uniform microstructure.

Sol-Gel and Hybrid Sol-Gel/Colloidal Methods

- Process: A titanium-based sol-gel solution is prepared and mixed with bismuth oxide colloids to form a hybrid ink. After gelation and drying, the mixture is calcined at moderate temperatures (~850 °C).

- Advantages: Improved stoichiometric control by trapping bismuth oxide in a sol-gel matrix, reducing bismuth loss during heat treatment. Produces c-axis oriented Bi4Ti3O12 with enhanced dielectric properties.

- Research results: Pure BiT phase obtained in a one-step process with dielectric constant values about 20% higher than typical SSR samples (dielectric constant ~232). The method allows flexibility in processing and better microstructural control.

- Notes: This method benefits from the stability of titanium sol-gel and the colloidal nature of bismuth oxide, enabling homogeneous mixing and controlled crystallization.

Oxidant Peroxo Method (OPM)

- Process: Involves the reaction of aqueous soluble peroxo-complexes of titanium with bismuth ions at room temperature, forming an amorphous precipitate that is subsequently calcined to crystallize Bi4Ti3O12.

- Advantages: Low-temperature synthesis, high purity, and control over particle size and phase composition. Avoids secondary phases and impurities common in other wet chemical methods.

- Research results: Produces crystalline Bi4Ti3O12 powders with controlled stoichiometry and particle morphology. The method is considered environmentally friendly, releasing oxygen during crystallization which influences the oxide properties positively.

- Limitations: Requires careful control of peroxo-complex preparation and reaction conditions.

Modified Citrate Amorphous Method

- Process: A chemical route using citric acid as a chelating agent to form an amorphous precursor containing Bi and Ti ions, followed by low-temperature calcination (~700 °C) to obtain single-phase Bi4Ti3O12.

- Advantages: Enables low-temperature synthesis compared to SSR and other chemical routes, resulting in nanosized particles (<300 nm), high-density pellets (>95%), and mica-like microstructure.

- Research results: Samples exhibit high dielectric constants (~200), low dielectric loss, and good piezoelectric properties (maximum polarization of 5.85 μC/cm² and inverse piezoelectric coefficient of 7.4 pm/V). The method reduces bismuth volatilization and secondary phase formation.

- Notes: The microstructure promotes oxygen conduction along planar boundaries and electronic conductivity in the bulk.

Comparative Data Table of Preparation Methods for Bi4Ti3O12

| Preparation Method | Calcination Temperature (°C) | Particle Size | Phase Purity | Dielectric Constant | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Solid-State Reaction (SSR) | > 800 | Micron-sized, agglomerated | Often contains secondary phases | ~190 (typical) | Simple, low-cost | Bismuth loss, poor microstructure |

| Hybrid Sol-Gel/Colloidal | ~850 | Submicron, oriented flakes | High purity, c-axis oriented | ~232 (enhanced) | Stoichiometric control, enhanced properties | Requires sol-gel expertise |

| Oxidant Peroxo Method (OPM) | 400–600 | Nanoparticles | High purity | Not always reported | Low-temp synthesis, environmentally friendly | Complex precursor preparation |

| Modified Citrate Amorphous | ~700 | < 300 nm | Single-phase | ~200 | Low-temp, high density, good piezoelectric properties | Requires precise chemical control |

Summary of Research Results and Observations

- Stoichiometric Control: Methods that incorporate wet chemical routes (sol-gel, OPM, citrate) provide better control over bismuth content, minimizing volatilization issues seen in SSR.

- Particle Size and Morphology: Chemical routes yield finer particles with controlled morphology (e.g., 3 µm flakes or nanoscale powders), which is beneficial for sintering and final device performance.

- Dielectric and Piezoelectric Properties: Enhanced dielectric constants (up to 232) and improved piezoelectric coefficients are achievable with hybrid sol-gel and citrate methods due to better phase purity and microstructural control.

- Processing Temperature: Chemical methods allow lower calcination temperatures (700–850 °C) compared to SSR (>800 °C), reducing energy consumption and bismuth loss.

- Environmental and Practical Considerations: OPM and citrate methods align with green chemistry principles by reducing chemical waste and using aqueous media.

Chemical Reactions Analysis

Scientific Research Applications

Applications in Piezoelectric Materials

Bismuth titanate is widely utilized in the development of lead-free piezoelectric ceramics. Its ability to convert mechanical energy into electrical energy and vice versa makes it ideal for sensors, actuators, and transducers.

- Fabrication Techniques : Recent studies have shown that applying a high magnetic field during the fabrication process can enhance the orientation of bismuth titanate particles, leading to improved piezoelectric performance. For instance, a study demonstrated that barium bismuth titanate ceramics produced under a magnetic field exhibited superior properties compared to those fabricated without such conditions .

- Doping Effects : Doping bismuth titanate with elements like niobium has been explored to optimize its ferroelectric properties. Research indicates that niobium doping can lead to structural distortions that enhance the material's dielectric and ferroelectric characteristics .

Dielectric Ceramics

Bismuth titanate is also prominent in the field of dielectric ceramics, which are essential for capacitors and other electronic components.

- Synthesis Methods : Techniques such as sol-gel synthesis and spark plasma sintering have been employed to create niobium-doped bismuth titanate ceramics. These methods allow for better control over grain size and microstructure, significantly impacting the dielectric properties .

- Performance Metrics : The dielectric constant and loss tangent are critical metrics for evaluating dielectric materials. Studies have shown that optimized bismuth titanate ceramics can achieve high dielectric constants with low losses, making them suitable for high-frequency applications.

Energy Storage Applications

The quest for efficient energy storage solutions has led researchers to investigate bismuth titanate-based materials.

- Energy Storage Performance : Recent advancements have highlighted the potential of sodium bismuth titanate-based lead-free ceramics in energy storage applications. These materials can achieve high energy densities and efficiency under electric fields, making them promising candidates for capacitors and other energy storage devices .

- Optimization Strategies : Research indicates that modifying the composition of bismuth titanate with other oxides can enhance its energy storage capabilities. For example, incorporating strontium titanate or other perovskite materials has been shown to improve the overall performance of energy storage systems based on bismuth titanate .

Table 1: Summary of Key Experimental Findings on Bismuth Titanate Applications

Mechanism of Action

The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. The compound exhibits a reversible change in its polarization under an applied electric field, which is the basis for its use in memory devices and sensors . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice and the interaction of the compound with external electric fields .

Comparison with Similar Compounds

(a) Bi₂Ti₂O₇ (Pyrochlore Bismuth Titanate)

(b) Bi₁₂TiO₂₀ (Sillenite-Type Bismuth Titanate)

- Structure : Cubic sillenite (I23 space group) with Bi³⁺ in distorted octahedral sites .

- Properties : Superior photocatalytic efficiency (~90% methyl orange degradation under UV, comparable to TiO₂ P25) due to narrower bandgap (~2.8 eV) .

- Limitations : Lower thermal stability (decomposes above 700°C) .

(c) BiFeO₃ (Bismuth Ferrite)

- Structure : Perovskite (ABO₃) with coexisting ferroelectricity (Tc ~830°C) and antiferromagnetism .

- Properties : Multiferroic at room temperature; higher d₃₃ (~60–100 pC/N) but higher leakage currents than Bi₄Ti₃O₁₂ .

- Applications : Spintronics and magnetoelectric devices .

Doped Bismuth Titanates

Performance Metrics

Table 1: Key Property Comparison

Research Findings and Challenges

- Bi₄Ti₃O₁₂ vs. BiFeO₃ : While BiFeO₃ offers multiferroicity, its high leakage currents limit device integration compared to Bi₄Ti₃O₁₂’s stability .

- Doping Effects : La doping suppresses intermediate Bi₂Ti₂O₇ phase formation in Bi₄Ti₃O₁₂, improving dielectric uniformity .

- Morphology Impact: 3µm flakes of Bi₄Ti₃O₁₂ show 30% higher microwave absorption than nanoparticles due to enhanced interfacial polarization .

Q & A

Q. What are the optimal synthesis parameters for producing phase-pure Bi₄Ti₃O₁₂ flakes via hydrothermal methods?

The hydrothermal synthesis of Bi₄Ti₃O₁₂ requires precise control of temperature, reaction time, and precursor ratios. For example, a 2:3 molar ratio of Bi₂O₃ to TiO₂ in 3M NaOH at 240°C for 72 hours yields 92% Bi₄Ti₃O₁₂ with minor Bi₁₂Ti₀.₉O₁₉.₈ phases . Post-synthesis washing and drying (110°C for 18 hours) are critical to minimize impurities. Deviations in temperature (±10°C) or time (±12 hours) can alter phase composition and crystallinity .

Q. How do XRD and Rietveld refinement distinguish Bi₄Ti₃O₁₂ from competing phases like Bi₁₂Ti₀.₉O₁₉.₈?

Bi₄Ti₃O₁₂ (orthorhombic, Aba2) exhibits distinct XRD peaks at 2θ = 23.3° (111), 30.1° (171), and 32.8° (002), while Bi₁₂Ti₀.₉O₁₉.₈ (cubic, I23) shows peaks at 24.7° (022) and 27.7° (013) . Rietveld refinement quantifies phase ratios (e.g., 78.2% Bi₄Ti₃O₁₂ vs. 21.8% Bi₁₂Ti₀.₉O₁₉.₈) and lattice parameters (e.g., Bi₄Ti₃O₁₂: a = 5.41 Å, b = 5.45 Å, c = 32.8 Å) .

Q. What morphological features arise from Bi₄Ti₃O₁₂’s anisotropic growth, and how are they characterized?

Bi₄Ti₃O₁₂ typically forms plate-like flakes due to layered [Bi₂O₂]²⁺ and [Bi₃Ti₃O₁₀]²⁻ perovskite stacking. SEM/TEM reveals lateral dimensions of 1–5 µm and thicknesses of 100–300 nm. Anisotropy is confirmed via electron diffraction patterns aligned with orthorhombic symmetry .

Advanced Research Questions

Q. How do ionic radii and defect chemistry influence lattice strain in Bi₄Ti₃O₁₂?

Shannon’s revised ionic radii predict Bi³⁺ (1.17 Å, 8-coordinate) and Ti⁴⁺ (0.605 Å, 6-coordinate) influence lattice distortion. Line profile analysis (Scherrer, Williamson-Hall) reveals tensile strain (slope = +0.0024) from oxygen vacancies and interstitial defects, reducing lattice volume by 0.888 ų compared to ICSD standards . Covalent Bi-O bonding further shortens bond lengths, exacerbating polyhedral distortion .

Q. What mechanisms explain the enhanced photocatalytic activity of Bi₄Ti₃O₁₂ heterophase systems?

Bi₄Ti₃O₁₂/Bi₁₂Ti₀.₉O₁₉.₈ heterophase systems degrade rhodamine B 120% faster than TiO₂ due to staggered band alignment (Bi₄Ti₃O₁₂: ~2.88 eV vs. Bi₁₂Ti₀.₉O₁₉.₈: ~3.1 eV), enabling electron transfer between phases. UV irradiation generates hydroxyl radicals (•OH) via hole-mediated oxidation, with 99% degradation in 240 minutes. Reusability tests show <5% efficiency loss after three cycles .

Q. How does rare-earth doping (e.g., Eu³⁺, Er³⁺) modify Bi₄Ti₃O₁₂’s ferroelectric and photoluminescent properties?

Substituting Bi³⁺ with Eu³⁺ (1.066 Å) or Er³⁺ (1.004 Å) introduces lattice strain, reducing coercive fields (e.g., from 50 kV/cm to 35 kV/cm) and enhancing remnant polarization. Photoluminescence arises from 4f-4f transitions in Eu³⁺ (red emission at 612 nm) and Er³⁺ (green emission at 550 nm), enabling dual-functionality in optoelectronic devices .

Q. What role do synthesis intermediates play in the formation of Bi₄Ti₃O₁₂ via metalorganic decomposition (MOD)?

MOD precursors (e.g., bismuth 2-ethylhexanoate, titanium isopropoxide) decompose at 300–400°C, forming Bi-O-Ti intermediates with transient coordination polyhedra. Raman spectroscopy identifies metastable Bi₂Ti₂O₇ phases before crystallization into orthorhombic Bi₄Ti₃O₁₂ at 650°C. FTIR confirms carboxylate ligand removal during calcination .

Methodological Guidance

Q. How to resolve contradictions in reported lattice parameters for Bi₄Ti₃O₁₂?

Discrepancies arise from synthesis routes (hydrothermal vs. solid-state) and defect concentrations. Cross-validate using ICSD standards (98-015-9929 for Bi₄Ti₃O₁₂) and refine data with HighScore Plus software. For hydrothermally synthesized samples, expect 0.5–1% lattice contraction due to hydroxyl incorporation .

Q. What strategies mitigate electron-hole recombination in Bi₄Ti₃O₁₂ photocatalysts?

(i) Heterostructuring with TiO₂ or WO₃ to create Type-II band alignment. (ii) Doping with Nb⁵⁺ or La³⁺ to introduce charge carriers. (iii) Morphological control (e.g., ultrathin flakes) to shorten charge migration paths .

Q. How to design a PICOT framework for studying Bi₄Ti₃O₁₂’s ferroelectric fatigue?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.